3-Amino-5-fluoropyridine-2-carbonitrile
Overview
Description
3-Amino-5-fluoropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol . It is also known by other names such as 3-Amino-5-fluoropicolinonitrile and 3-Amino-2-cyano-5-fluoropyridine . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Biochemical Analysis
Biochemical Properties
3-Amino-5-fluoropyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and other non-covalent interactions with active sites of enzymes, potentially inhibiting or modulating their activity. For instance, this compound can interact with enzymes involved in nucleotide synthesis, affecting the overall metabolic pathways. Additionally, its fluorine atom can participate in halogen bonding, further influencing its biochemical interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. The amino group of this compound can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atom can engage in halogen bonding, further stabilizing the interaction with target biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context. Moreover, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways. The extent of these effects may vary depending on the specific experimental conditions and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, this compound can modulate biochemical pathways and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in nucleotide synthesis and other biochemical pathways. Additionally, this compound can affect metabolite levels by altering the balance between synthesis and degradation of specific metabolites. These effects on metabolic pathways can have downstream consequences on cellular function and overall physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by specialized transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can interact with binding proteins that regulate its localization and distribution. These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals. Additionally, post-translational modifications, such as phosphorylation or acetylation, can further influence the localization and activity of this compound. These factors collectively determine the compound’s subcellular distribution and its effects on cellular function .
Preparation Methods
The synthesis of 3-Amino-5-fluoropyridine-2-carbonitrile involves several methods. One common method includes the fluorination of pyridine derivatives. For example, 3-Bromo-2-nitropyridine reacts with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce fluorinated pyridine derivatives . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Amino-5-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include tetrabutylammonium fluoride, dimethylformamide, aluminum fluoride, and copper fluoride . The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.
Scientific Research Applications
3-Amino-5-fluoropyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyridine ring.
Comparison with Similar Compounds
3-Amino-5-fluoropyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Similar in structure but lacks the amino and cyano groups, making it less reactive in certain chemical reactions.
3,5-Difluoropyridine-2-carbonitrile: Contains an additional fluorine atom, which can alter its chemical reactivity and biological activity.
5-Amino-2-fluoropyridine: Similar in structure but with the amino group in a different position, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-5-fluoropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVUOJDYRBJEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744347 | |
Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374115-60-2 | |
Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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